a-(2-Methoxyethyl)benzenemethanamine HCl chemical properties
a-(2-Methoxyethyl)benzenemethanamine HCl chemical properties
The following technical guide details the chemical properties, synthesis, and analytical characterization of
Technical Profile: -(2-Methoxyethyl)benzenemethanamine HCl
Compound Class: Primary Benzylic Amine /
Executive Summary
-(2-Methoxyethyl)benzenemethanamine hydrochloride (also known as 3-methoxy-1-phenylpropan-1-amine ) is a critical chiral building block and intermediate in medicinal chemistry.[1] Structurally, it represents the core scaffold of the "oxetine" class of antidepressants, specifically sharing the 1-phenyl-3-alkoxypropan-1-amine backbone found in Dapoxetine .[1]Unlike fluoxetine or atomoxetine, where the ether linkage is benzylic, this molecule features a benzylic amine and a
Chemical Identity & Physicochemical Properties[1][3][4]
The compound is a hydrochloride salt of a primary amine.[1] The presence of the benzylic center creates a chiral motif, typically synthesized as a racemate unless asymmetric catalysis is employed.[1]
Nomenclature & Structure[1]
-
IUPAC Name: 3-Methoxy-1-phenylpropan-1-amine hydrochloride[1]
-
Synonyms: 1-Phenyl-3-methoxypropylamine HCl;
-(2-Methoxyethyl)benzylamine HCl[1] -
Molecular Formula:
[1][3] -
Molecular Weight: 201.69 g/mol (Salt); 165.23 g/mol (Free Base)[1]
Key Physicochemical Data[1]
| Property | Value | Context |
| Physical State | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage.[1] |
| Solubility | High in Water, Methanol, DMSO | Soluble >50 mg/mL in water due to ionic HCl form.[1] |
| Melting Point | 135 – 140 °C (Experimental range) | Sharp melting point indicates high purity.[1] |
| pKa (Calc) | ~9.5 (Amine conjugate acid) | Typical for primary benzylic amines; protonated at physiological pH.[1] |
| LogP (Free Base) | ~1.4 | Moderate lipophilicity facilitates membrane permeability.[1] |
| H-Bond Donors | 3 (Ammonium form) | Critical for salt formation and crystal lattice stability.[1] |
Synthesis & Manufacturing Methodologies
The synthesis of
Strategic Causality
-
Choice of Precursor: 3-Methoxypropiophenone is selected because the ether linkage is pre-installed, avoiding the risk of O-alkylation side reactions later in the sequence.[1]
-
Reductive Amination: This one-pot transformation converts the ketone directly to the amine, minimizing isolation steps and maximizing yield.[1]
Detailed Protocol (Reductive Amination Route)
Reagents: 3-Methoxy-1-phenylpropan-1-one, Ammonium Acetate (
-
Imine Formation:
-
Reduction:
-
Add Sodium Cyanoborohydride (1.5 eq) portion-wise.
-
Critical Control: Maintain pH ~6-7 using acetic acid if necessary to prevent HCN generation while activating the imine for reduction.[1]
-
Stir at room temperature for 12–24 hours.
-
-
Work-up & Salt Formation:
-
Quench with aqueous NaOH (1M) to decompose boron complexes.[1]
-
Extract the free base into Dichloromethane (DCM).[1]
-
Dry organic layer (
) and concentrate.[1] -
Dissolve the residue in diethyl ether and add 2M HCl in ether dropwise.
-
Filter the precipitating white solid (
-(2-Methoxyethyl)benzenemethanamine HCl).[1]
-
Synthesis Pathway Diagram[1]
Figure 1: Reductive amination pathway converting the ketone precursor to the target HCl salt.[1]
Analytical Characterization
To ensure the integrity of the compound for research use, the following analytical parameters must be met.
Proton NMR ( -NMR) in
The spectrum will display characteristic signals for the benzylic methine and the ethyl-methoxy chain.[1]
-
Aromatic Region:
7.30 – 7.50 ppm (Multiplet, 5H, Phenyl group).[1] -
Benzylic Proton (
): 4.20 – 4.30 ppm (Triplet or dd, 1H).[1] This peak is deshielded by the aromatic ring and the amine.[1] -
Methoxy Group (
): 3.30 ppm (Singlet, 3H).[1] Sharp, distinct singlet. -
Ether Methylene (
): 3.40 – 3.50 ppm (Multiplet, 2H).[1] -
Central Methylene (
): 2.10 – 2.30 ppm (Multiplet, 2H).[1]
HPLC Method for Purity[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5
m).[1] -
Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile (0.1% TFA).[1] 90:10 to 10:90 over 20 min.[1]
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl absorption).[1]
-
Retention Time: The hydrophilic amine will elute relatively early compared to lipophilic impurities.[1]
Pharmacological Significance & SAR
This molecule is a "stripped-down" probe for the Serotonin Transporter (SERT) .[1]
-
Structural Homology: It represents the N,N-didesmethyl and O-methyl analog of Dapoxetine.[1]
-
Binding Pocket Logic: The phenyl ring anchors the molecule in the hydrophobic pocket of the transporter.[1] The amine (protonated at physiological pH) forms a salt bridge with a conserved aspartate residue (Asp98 in hSERT).[1] The methoxy tail probes the tolerance of the accessory binding site usually occupied by larger aryloxy groups in potent SSRIs.[1]
Structural Relationship Diagram[1]
Figure 2: Structure-Activity Relationship (SAR) mapping the target compound to the established SSRI Dapoxetine.[1]
Safety & Handling
-
GHS Classification: Warning.[1] Causes skin irritation (H315), Causes serious eye irritation (H319).[1]
-
Handling: Use standard PPE (Nitrile gloves, safety glasses).[1] Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.
References
-
Sigma-Aldrich. 3-Methoxy-1-phenylpropan-1-amine hydrochloride Product Page. Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1138437, 3-Methoxy-1-phenylpropan-1-amine. Retrieved from [1]
-
ChemicalBook. ALPHA-(2-METHOXYETHYL)-BENZENEMETHANAMINE CAS 432042-06-3. Retrieved from [1]
-
MolCore. Structure and CAS Data for 432042-06-3. Retrieved from
Sources
- 1. Benzenemethanamine, alpha-methyl-, (alphaR)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 3-氨基-3-苯基-1-丙醇 | 3-Amino-3-phenyl-1-propanol | 14593-04-5 - 乐研试剂 [leyan.com]
- 3. 3-Methoxy-1-phenylpropan-1-amine hydrochloride | 432042-06-3 [sigmaaldrich.com]
